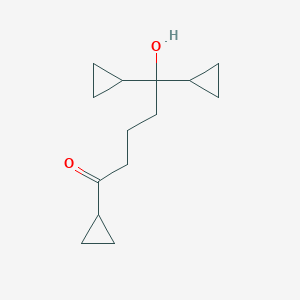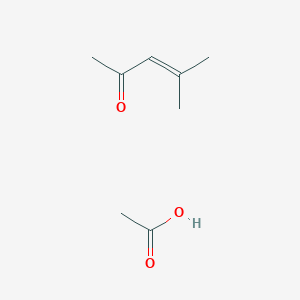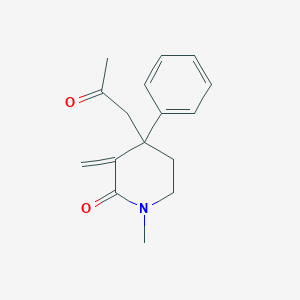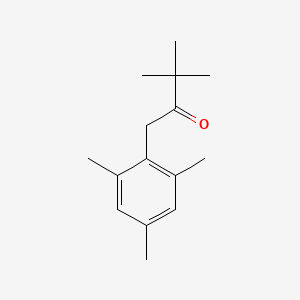![molecular formula C19H44O3Si2 B14586948 Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-64-8](/img/structure/B14586948.png)
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound characterized by its unique structure, which includes both dimethyl and triethoxysilyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction conditions include:
Temperature: 50-150°C
Solvent: Toluene or other non-polar solvents
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactants: Nonylsilane, triethoxysilane, and a suitable catalyst
Reaction Conditions: Elevated temperatures and pressures to enhance reaction rates
Purification: Distillation or chromatography to isolate the desired product
化学反应分析
Types of Reactions
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalysts such as cobalt(II) chloride or copper complexes.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Silanols and siloxanes
Reduction: Reduced organic compounds and silanes
Substitution: Functionalized silanes with various organic groups
科学研究应用
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and surface modifiers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of advanced materials, including hydrophobic coatings and adhesives.
作用机制
The mechanism of action of Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane involves the interaction of its silicon-hydrogen and silicon-oxygen bonds with various substrates. The compound can form stable siloxane bonds with surfaces, enhancing their hydrophobicity and chemical resistance. The molecular targets include hydroxyl groups on surfaces, leading to the formation of strong covalent bonds.
相似化合物的比较
Similar Compounds
- Trimethoxysilane
- Triethoxysilane
- Dimethyldiethoxysilane
Uniqueness
Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane is unique due to its combination of nonyl and triethoxysilyl groups, which provide both hydrophobic and reactive functionalities. This dual functionality makes it particularly useful in applications requiring surface modification and enhanced chemical stability.
属性
CAS 编号 |
61210-64-8 |
|---|---|
分子式 |
C19H44O3Si2 |
分子量 |
376.7 g/mol |
IUPAC 名称 |
dimethyl-nonyl-(2-triethoxysilylethyl)silane |
InChI |
InChI=1S/C19H44O3Si2/c1-7-11-12-13-14-15-16-17-23(5,6)18-19-24(20-8-2,21-9-3)22-10-4/h7-19H2,1-6H3 |
InChI 键 |
XIZWYOQMKTTYLF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC[Si](C)(C)CC[Si](OCC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)

![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

![2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde](/img/structure/B14586920.png)
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)

![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)



![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
![Bicyclo[4.3.2]undec-10-ene](/img/structure/B14586957.png)
